molecular formula C10H14O3 B1143842 3-(Benzyloxy)propane-1,2-diol CAS No. 13071-59-5

3-(Benzyloxy)propane-1,2-diol

Cat. No.: B1143842
CAS No.: 13071-59-5
M. Wt: 182.22
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 3-(Benzyloxy)propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol under acidic conditions to facilitate etherification . The reaction typically proceeds as follows:

    Reactants: Propane-1,2-diol and benzyl alcohol

    Catalyst: Acid (e.g., sulfuric acid)

    Conditions: Refluxing the mixture to promote the formation of the ether bond

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can undergo nucleophilic attacks, facilitating various chemical transformations .

Properties

IUPAC Name

3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-67-1
Record name 3-(Benzyloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4799-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-benzyloxy-
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Record name 1-O-Benzylglycerol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzyloxy)propane-1,2-diol
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Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
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800 mL
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199 g
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6.9 g
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98.5 g
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229 g
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526 mL
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18 g
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Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
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222 g
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KYOWAAD 1000
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400 mL
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250 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
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263 g
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1.5 mL
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Q & A

Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?

A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of this compound from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired this compound isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.

Q2: How can this compound be used in the synthesis of antiviral compounds?

A: this compound serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of this compound. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []

Q3: What are the potential applications of this compound beyond antiviral synthesis?

A: While its use as a chiral building block for antiviral synthesis is prominent, [] this compound holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.

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